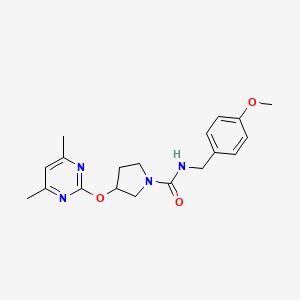

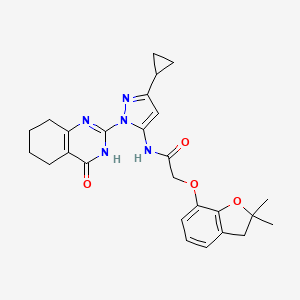

![molecular formula C16H17N7O B2824944 (4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(phenyl)methanone CAS No. 1060206-63-4](/img/structure/B2824944.png)

(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(phenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(phenyl)methanone” is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . It is closely associated with the field of ubiquitin-specific peptidase 28 (USP28) inhibitors . USP28 is a promising therapeutic target for cancer therapy .

Synthesis Analysis

The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives, including “this compound”, has been reported . The synthesis involves several steps and requires specific reagents and conditions .Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a triazolo[4,5-d]pyrimidine core . Docking studies have been performed to rationalize the potency of this compound .Scientific Research Applications

Antagonist Activity Research

- 5-HT2 Antagonist Activity : This compound and its derivatives have been studied for their potential as 5-HT2 receptor antagonists. Watanabe et al. (1992) synthesized similar compounds and found that they exhibited significant 5-HT2 antagonist activity, surpassing some known compounds like ritanserin (Watanabe et al., 1992).

Antimicrobial and Antitumor Agent Research

- Potential Antimicrobial and Antitumor Agents : El-Bendary et al. (1998) investigated derivatives of the compound as potential antimicrobial and antitumor agents, revealing some promising activity in this area (El-Bendary, El-Sherbeny, & Badria, 1998).

- In Vitro Antitumor Activity : Farag and Fahim (2019) explored derivatives for their in vitro antitumor activity, particularly against the MCF-7 cell line, demonstrating significant results (Farag & Fahim, 2019).

Synthesis and Biological Evaluation

- Synthesis and Evaluation of Derivatives : Bektaş et al. (2007) worked on synthesizing novel derivatives of this compound, assessing their antimicrobial activities. Some derivatives showed good or moderate activities against microorganisms (Bektaş et al., 2007).

- Synthesis for Antihypertensive Agents : Bayomi et al. (1999) synthesized derivatives for potential use as antihypertensive agents, with some showing promising activity (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).

Other Applications

- P2X7 Antagonist for Mood Disorders : Chrovian et al. (2018) developed a series of derivatives as P2X7 antagonists, identifying a clinical candidate for the treatment of mood disorders (Chrovian et al., 2018).

- Antibacterial Activity : Phillips et al. (2009) synthesized a series of derivatives and tested their antibacterial activity, finding strong to moderate efficacy against certain bacteria (Phillips, Udo, Abdel‐Hamid, & Varghese, 2009).

Mechanism of Action

Target of Action

Compounds with a 1,2,3-triazole core are known to have broad applications in drug discovery . They have been used in the development of various drugs, including anticonvulsants, antibiotics, and anticancer drugs .

Mode of Action

1,2,3-triazoles are known for their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond, mimicking an E or a Z amide bond .

Biochemical Pathways

Compounds with a 1,2,3-triazole core have been found to have broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .

Result of Action

1,2,3-triazoles have been found to exhibit various biological activities, including antiproliferative activity .

Biochemical Analysis

Biochemical Properties

Compounds with similar structures have shown significant inhibitory activity against CDK2, a cyclin-dependent kinase . This suggests that 1-Benzoyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine may interact with similar enzymes and proteins.

Cellular Effects

Related compounds have shown cytotoxic activities against certain cell lines . This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Based on the activities of similar compounds, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N7O/c1-21-14-13(19-20-21)15(18-11-17-14)22-7-9-23(10-8-22)16(24)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSPFPWPRJPMFKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4)N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethoxyphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2824862.png)

![methyl 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetate](/img/structure/B2824863.png)

![3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic Acid](/img/structure/B2824868.png)

![6-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-3-isopropyl-1,3-benzoxazol-2(3H)-one](/img/structure/B2824869.png)

![1-{[6-(4-methylphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B2824870.png)

![1-(4-Benzoylphenoxy)-3-[4-(benzenesulfonyl)piperazin-1-yl]propan-2-ol](/img/structure/B2824871.png)

![tert-butyl N-[2-hydroxy-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]carbamate](/img/structure/B2824876.png)

![1-((1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2824879.png)

![N-(naphtho[1,2-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2824881.png)